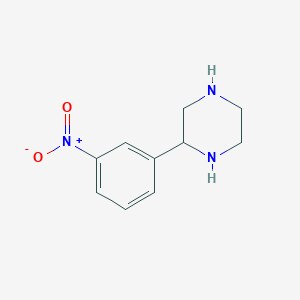
2-(3-Nitrophenyl)piperazine
Descripción general
Descripción
2-(3-Nitrophenyl)piperazine is a compound that is structurally related to various pharmaceutical intermediates, as evidenced by the research on similar compounds. Although the provided papers do not directly discuss 2-(3-Nitrophenyl)piperazine, they do provide insights into the synthesis, molecular structure, and properties of closely related piperazine derivatives. These compounds are typically synthesized through multi-step reactions involving alkylation, acidulation, reduction of nitro groups, and other transformations .
Synthesis Analysis
The synthesis of piperazine derivatives often begins with nitro-substituted benzene compounds, which are then reacted with piperazine. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from 2,3-dichloronitrobenzene through a series of reactions including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with yields ranging from 48.2% to 53.3% . These studies highlight the factors influencing each step of the synthesis, which are crucial for optimizing the yield and purity of the final product.
Molecular Structure Analysis
The molecular structures of piperazine derivatives are confirmed using techniques such as IR spectroscopy and 1H-NMR . For example, the structure of 1-(2-nitrophenyl)piperazine was characterized using NMR, FTIR, and Raman spectroscopy, and further analyzed using density functional theory (DFT) calculations . These studies provide detailed information on the conformation and orientation of functional groups in the piperazine ring system.
Chemical Reactions Analysis
The reactivity of piperazine derivatives is influenced by the substituents on the phenyl and piperazine rings. For instance, the presence of nitro groups can lead to the formation of various salts when co-crystallized with aromatic carboxylic acids . Additionally, the ligands in Ni(II) complexes involving piperazine derivatives demonstrate the ability of these compounds to form chelates with metal ions, which is significant for their potential applications in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as thermal stability and crystallography, are studied using techniques like X-ray crystallography, thermogravimetric analysis (TG-DTA), and differential scanning calorimetry (DSC) . These studies reveal the conformation of the piperazine rings, the angles between different planes in the molecule, and the types of intermolecular interactions that stabilize the crystal lattice. For example, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine exhibits C–H···O hydrogen bonding and π-stacking interactions, which are important for the stability of its crystal structure .
Aplicaciones Científicas De Investigación
Synthesis of Piperazine Derivatives
- Methods : Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and photocatalytic synthesis .
Anti-Tubercular Compounds
- Methods : Design and synthesis of novel piperazine derivatives followed by evaluation against Mycobacterium tuberculosis .
Synthesis of Chiral Piperazines
- Methods : One method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, leading to 2-substituted chiral piperazines .
Conformational Studies of Piperazines
- Methods : Temperature-dependent 1H NMR spectroscopy is used to study the conformational behavior of selected N-benzoylated piperazine compounds .
Development of Tyrosinase Inhibitors
- Methods : A series of 4-nitrophenylpiperazine derivatives were synthesized and characterized using various NMR techniques .
Anti-Tubercular Agents
- Methods : Synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluation against Mycobacterium tuberculosis .
Tyrosinase Inhibitors for Pigmentation Disorders
Synthesis of Chiral Piperazines
Safety And Hazards
Safety measures for handling 2-(3-Nitrophenyl)piperazine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Piperazines, including 2-(3-Nitrophenyl)piperazine, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research may focus on further exploring the potential biological activities of these compounds and their applications in various industries .
Propiedades
IUPAC Name |
2-(3-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANTLKDSNLDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618683 | |
| Record name | 2-(3-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)piperazine | |
CAS RN |
65709-29-7 | |
| Record name | 2-(3-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)
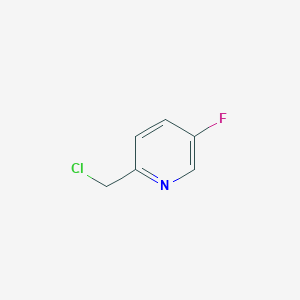
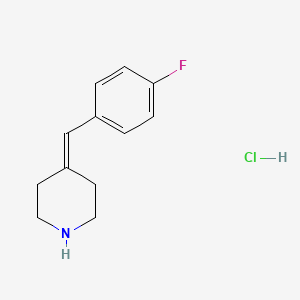
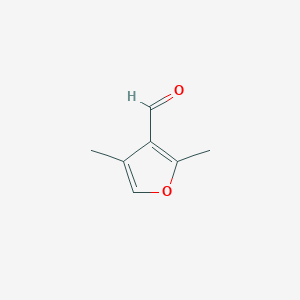
![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)

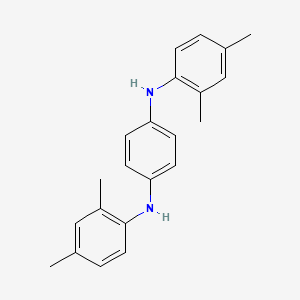
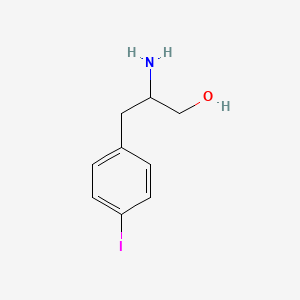
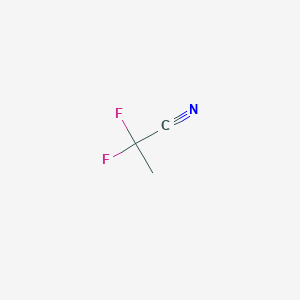

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)
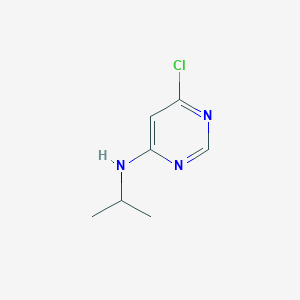
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)
